molecular formula C10H20N2O4S B2885600 Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate CAS No. 480450-20-2

Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate

Cat. No.: B2885600
CAS No.: 480450-20-2
M. Wt: 264.34
InChI Key: POPSAHJDHHOFHE-HTQZYQBOSA-N
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Description

Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a dioxothiane ring. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate typically involves the following steps:

    Formation of the dioxothiane ring: This can be achieved through the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dioxothiane ring.

    Reduction: Reduction reactions can target the carbonyl groups in the carbamate moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced carbamates, and substituted carbamate compounds.

Scientific Research Applications

Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
  • Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate

Uniqueness

Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate is unique due to the presence of the dioxothiane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPSAHJDHHOFHE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCS(=O)(=O)C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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